molecular formula C19H24Cl2N2O B1419666 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride CAS No. 1177093-13-8

4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride

Cat. No.: B1419666
CAS No.: 1177093-13-8
M. Wt: 367.3 g/mol
InChI Key: QHOUBOTWXPYCOW-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride is a chemical compound known for its significant pharmacological properties. It is a derivative of piperazine and is often used in medicinal chemistry for its anti-allergic and antihistamine activities .

Biochemical Analysis

Biochemical Properties

4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with histamine H1 receptors, which are involved in allergic reactions . The nature of these interactions includes binding to the receptors and inhibiting their activity, which helps in reducing allergic symptoms. Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses . Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to histamine H1 receptors, inhibiting their activity and thereby reducing allergic symptoms . Additionally, it can inhibit or activate other enzymes involved in cellular signaling pathways, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions . Long-term effects on cellular function have been noted in both in vitro and in vivo studies . These effects include changes in gene expression and cellular metabolism over extended periods of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing allergic symptoms . At higher doses, toxic or adverse effects may be observed . These effects can include alterations in cellular metabolism, changes in gene expression, and potential toxicity to certain cell types .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, it has been shown to affect the activity of enzymes involved in the metabolism of histamine . Additionally, the compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . This localization can influence its activity and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride typically involves the reaction of 4-chlorobenzhydryl chloride with piperazine in the presence of a base, followed by the addition of ethanol to form the final product. The reaction conditions often include:

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can have enhanced pharmacological properties .

Scientific Research Applications

4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as a potent antihistamine with minimal side effects makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O.ClH/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23;/h1-9,19,23H,10-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOUBOTWXPYCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

164726-80-1
Record name 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164726-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177093-13-8, 164726-80-1
Record name 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177093-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-, hydrochloride (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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